molecular formula C13H13ClN2O B1607411 1-Benzyl-3-carbamoylpyridinium chloride CAS No. 5096-13-9

1-Benzyl-3-carbamoylpyridinium chloride

Cat. No.: B1607411
CAS No.: 5096-13-9
M. Wt: 248.71 g/mol
InChI Key: XLYNVJJFQHWCEU-UHFFFAOYSA-N
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Description

1-Benzyl-3-carbamoylpyridinium chloride is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.714 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a benzyl group and a carbamoyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

1-Benzyl-3-carbamoylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and other nitrogen-containing compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action for 1-Benzyl-3-carbamoylpyridinium chloride depends on its specific application. In biological contexts, it may interact with cellular receptors or enzymes. Further studies are needed to unravel its precise mode of action and potential therapeutic targets .

Future Directions

: Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich

Preparation Methods

The synthesis of 1-Benzyl-3-carbamoylpyridinium chloride typically involves the reaction of pyridine derivatives with benzyl chloride and carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-Benzyl-3-carbamoylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

1-Benzyl-3-carbamoylpyridinium chloride can be compared to other pyridinium derivatives, such as:

    1-Benzyl-4-carbamoylpyridinium chloride: Similar structure but with the carbamoyl group at the 4-position.

    3-Benzyl-1-carbamoylpyridinium chloride: The benzyl and carbamoyl groups are swapped in position.

    1-Benzyl-3-carbamoylpyridinium bromide: Similar structure but with a bromide ion instead of chloride.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O.ClH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNVJJFQHWCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275765
Record name N-Benzylniacinamide, chloride
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Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-13-9
Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1)
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Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1)
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Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-benzyl-3-carbamoylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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